molecular formula C13H11BrO2 B6383242 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% CAS No. 1262002-89-0

3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95%

Cat. No. B6383242
CAS RN: 1262002-89-0
M. Wt: 279.13 g/mol
InChI Key: WVLQOZXZISISCL-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% (3B5HMPP) is an organic compound with a variety of uses in the scientific research field. It is a white crystalline solid with a melting point of 137-139°C and a boiling point of 276°C. 3B5HMPP is a phenolic compound with a wide range of applications in organic synthesis and has been studied for its potential as a pharmaceutical, as well as its use in various other research applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and other physiological processes. Inhibition of COX-2 by 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% is thought to reduce the production of prostaglandins, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% are not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and other physiological processes. Inhibition of COX-2 by 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% is thought to reduce the production of prostaglandins, which in turn leads to a decrease in inflammation and pain. In addition, 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% has been reported to have antioxidant and anti-inflammatory activities, as well as potential effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% for lab experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and non-toxic. However, there are some limitations to using 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% in lab experiments. For example, it is not soluble in water, which may limit its use in certain experiments. In addition, the mechanism of action of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% is not well understood, which may limit its use in some research applications.

Future Directions

There are a variety of potential future directions for 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% research. One possible direction is to further investigate its potential as a pharmaceutical. This could involve testing its efficacy in treating various diseases and conditions, as well as its safety profile. In addition, further research could be conducted to better understand the mechanism of action of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% and its biochemical and physiological effects. Finally, further research could be conducted to investigate the potential use of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% in other scientific research applications, such as organic synthesis.

Synthesis Methods

The synthesis of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% has been reported by a variety of methods. One method involves the reaction of 3-bromo-5-chlorophenol with 2-hydroxy-methyl-phenyl-acetylene in the presence of a base, such as sodium hydroxide, in an aqueous solution. This reaction yields a mixture of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% and 2-hydroxy-methyl-phenyl-acetylene, which can then be separated by column chromatography. Another method involves the reaction of 3-bromo-5-chlorophenol with 2-hydroxy-methyl-phenyl-acetylene in the presence of a catalyst, such as palladium chloride, in an organic solvent. This reaction yields a mixture of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% and 2-hydroxy-methyl-phenyl-acetylene, which can then be separated by column chromatography.

Scientific Research Applications

3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% has a variety of applications in scientific research. It has been studied for its potential as a pharmaceutical, as well as its use in various other research applications. 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% has been used as a substrate in the synthesis of various compounds, such as 2-amino-3-bromo-5-chlorophenol and 2-hydroxy-3-bromo-5-chlorophenol. It has also been used in the synthesis of novel compounds, such as 2-amino-3-bromo-5-chloro-phenyl-acetamide and 2-amino-3-bromo-5-chloro-phenyl-acetate. In addition, 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% has been used in the synthesis of various drugs, such as amlodipine and losartan.

properties

IUPAC Name

3-bromo-5-[2-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLQOZXZISISCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686370
Record name 5-Bromo-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2-hydroxymethylphenyl)phenol

CAS RN

1262002-89-0
Record name 5-Bromo-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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